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molecular formula C12H14Cl2O3 B3058738 Ethyl 4-(3,4-dichloro-phenoxy)butanoate CAS No. 91495-17-9

Ethyl 4-(3,4-dichloro-phenoxy)butanoate

Cat. No. B3058738
M. Wt: 277.14 g/mol
InChI Key: OXDBJQHKIXUOBC-UHFFFAOYSA-N
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Patent
US07799824B2

Procedure details

Potassium carbonate (27.5 mmol, 3.75 g) and sodium iodide (0.3333 mmol, 0.0500 g) were added to a reaction mixture of 3,4-dichloro-phenol Compound 16a (30.25 mmol, 4.93 g) and 4-bromo-butyric acid ethyl ester Compound 16b (27.5 mmol, 5.36 g) in acetone (60 mL). The reaction mixture was stirred overnight at room temperature. TLC analysis (4:1 hexane:EtOAc) showed no formation of product. The reaction mixture was refluxed for 3 hrs and TLC analysis (4:1 hexane:EtOAc) showed trace of starting material Compound 16a. The reaction mixture was refluxed overnight, then basified with 1N NaOH solution and extracted with CH2Cl2. The organics were dried over MgSO4. The drying agent was filtered and the solvent was removed in vacuo to yield 4-(3,4-dichloro-phenoxy)-butyric acid ethyl ester Compound 16c (6.9 g, 90.7%) as a pale pink oil, which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 1.21-1.31 (q, 3H), 2.12-2.25 (m, 2H), 2.45-2.53 (t, 2H), 3.95-4.02 (t, 2H), 4.10-4.20 (q, 2H), 6.71-6.78 (dd, 1H), 6.94-6.96 (d, 1H), 7.28-7.31 (d, 1H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.75 g
Type
reactant
Reaction Step Five
Quantity
0.05 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
16a
Quantity
4.93 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
16b
Quantity
5.36 g
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Compound 16a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Yield
90.7%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[Cl:9][C:10]1[CH:11]=[C:12]([OH:17])[CH:13]=[CH:14][C:15]=1[Cl:16].[CH2:18]([O:20][C:21](=[O:26])[CH2:22][CH2:23][CH2:24]Br)[CH3:19].[OH-].[Na+]>CC(C)=O.CCOC(C)=O.CCCCCC>[CH2:18]([O:20][C:21](=[O:26])[CH2:22][CH2:23][CH2:24][O:17][C:12]1[CH:13]=[CH:14][C:15]([Cl:16])=[C:10]([Cl:9])[CH:11]=1)[CH3:19] |f:0.1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
3.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.05 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
16a
Quantity
4.93 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCBr)=O
Name
16b
Quantity
5.36 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Compound 16a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CCCOC1=CC(=C(C=C1)Cl)Cl)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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